molecular formula C18H13BO3 B8016611 (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid

(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid

Cat. No.: B8016611
M. Wt: 288.1 g/mol
InChI Key: HTLGYFDJCNSTIC-UHFFFAOYSA-N
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Description

(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow synthesis and the use of automated reactors are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid primarily involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with palladium catalysts to facilitate the transmetalation process, leading to the formation of new biaryl compounds . Additionally, its ability to bind to sugars and change fluorescence properties makes it useful in glycosensor applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a dibenzofuran moiety and a phenylboronic acid group. This structure imparts distinct reactivity and properties, making it valuable in various synthetic and analytical applications .

Properties

IUPAC Name

(4-dibenzofuran-4-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BO3/c20-19(21)13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)22-18(14)16/h1-11,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLGYFDJCNSTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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